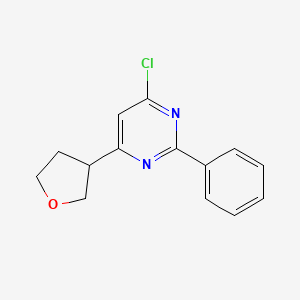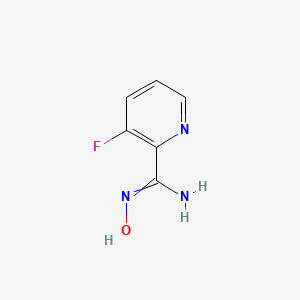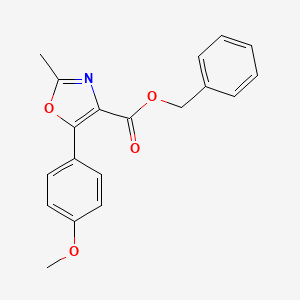
Benzyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and an oxazole ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Benzyl-5-(4-Methoxyphenyl)-2-methyloxazol-4-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode ist die Suzuki-Miyaura-Kupplungsreaktion, die weit verbreitet ist, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden . Diese Reaktion beinhaltet die Kupplung eines Arylhalogenids mit einer Organoborverbindung in Gegenwart eines Palladiumkatalysators. Die Reaktionsbedingungen sind im Allgemeinen mild und tolerieren verschiedene funktionelle Gruppen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der Suzuki-Miyaura-Kupplungsreaktion für die großtechnische Synthese beinhalten. Dazu gehören die Auswahl geeigneter Lösungsmittel, Katalysatoren und Reaktionsbedingungen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz der industriellen Produktion weiter verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
Benzyl-5-(4-Methoxyphenyl)-2-methyloxazol-4-carboxylat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder basischen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Halogene in Gegenwart eines Katalysators wie Eisen(III)-chlorid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
Benzyl-5-(4-Methoxyphenyl)-2-methyloxazol-4-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.
Wirkmechanismus
Der Wirkmechanismus von Benzyl-5-(4-Methoxyphenyl)-2-methyloxazol-4-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, indem es an ihre aktiven Zentren bindet. Dies kann zu einer Modulation biochemischer Pfade und zur Ausübung therapeutischer Wirkungen führen . Die Struktur der Verbindung ermöglicht es ihr, mit verschiedenen biologischen Zielstrukturen zu interagieren, was sie zu einem vielseitigen Molekül für die Medikamentenfindung und -entwicklung macht.
Wirkmechanismus
The mechanism of action of Benzyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This can lead to the modulation of biochemical pathways and the exertion of therapeutic effects . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(4-Methoxyphenyl)-1H-indole: Diese Verbindungen weisen eine ähnliche Methoxyphenylgruppe auf und wurden auf ihre pharmakologischen Eigenschaften untersucht.
5-(4-Methoxyphenyl)-1H-imidazole: Diese Verbindungen weisen ebenfalls eine ähnliche Methoxyphenylgruppe auf und wurden auf ihre Enzyminhibitoraktivitäten untersucht.
Einzigartigkeit
Benzyl-5-(4-Methoxyphenyl)-2-methyloxazol-4-carboxylat ist aufgrund seines Oxazolrings einzigartig, der ihm besondere chemische und biologische Eigenschaften verleiht
Eigenschaften
Molekularformel |
C19H17NO4 |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
benzyl 5-(4-methoxyphenyl)-2-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-13-20-17(19(21)23-12-14-6-4-3-5-7-14)18(24-13)15-8-10-16(22-2)11-9-15/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
VTRCYAZOHJGECG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(O1)C2=CC=C(C=C2)OC)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)
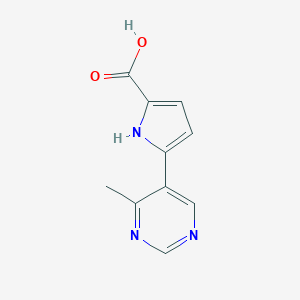
![3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11780800.png)

![8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780810.png)
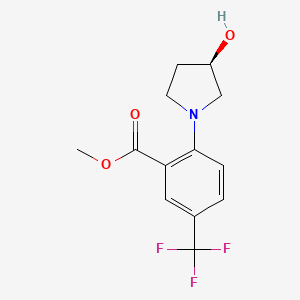
![2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B11780818.png)

